ZK824859

uPA inhibition serine protease selectivity chemical probe validation

Choose ZK824859 for uPA studies needing oral bioavailability and in vivo validation. With IC50 79 nM and published 50 mg/kg efficacy in EAE models, it provides a reliable benchmark. Avoid alternatives lacking systemic exposure or disease-relevant data. Essential for translating biochemical inhibition to physiological outcomes.

Molecular Formula C23H22F2N2O4
Molecular Weight 428.4 g/mol
Cat. No. B12284435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK824859
Molecular FormulaC23H22F2N2O4
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F
InChIInChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)
InChIKeyCVNXUNVHFJANHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZK824859 Procurement Guide | Selective uPA Inhibitor for Multiple Sclerosis and Autoimmunity Research


ZK824859 is a synthetic small-molecule inhibitor of urokinase-type plasminogen activator (uPA), belonging to the benzylamine chemical class [1]. It demonstrates potent and selective inhibition of human uPA with an IC50 of 79 nM, while showing substantially reduced activity against the structurally related serine proteases tissue-type plasminogen activator (tPA) and plasmin (IC50 = 1580 nM and 1330 nM, respectively) [1]. The compound is orally bioavailable and has been validated in both acute and chronic experimental autoimmune encephalomyelitis (EAE) mouse models, establishing its utility as a chemical probe for investigating uPA-dependent pathophysiology in neuroinflammation and autoimmunity [1].

Why Generic uPA Inhibitor Substitution Fails: ZK824859 Differentiation Based on Oral Bioavailability and In Vivo Validation


Substituting ZK824859 with a generic uPA inhibitor such as UK122 or other early-generation compounds introduces significant experimental risk due to fundamental differences in drug-like properties and in vivo validation status. While many uPA inhibitors (e.g., UK122, B-428, amiloride derivatives) demonstrate potent enzymatic inhibition in cell-free assays, they lack the oral bioavailability and systemic exposure necessary for sustained in vivo target engagement [1][2]. Furthermore, the majority of uPA inhibitors have not been validated in disease-relevant animal models; ZK824859 remains one of the few small-molecule uPA inhibitors with published efficacy data in both acute and chronic EAE models of multiple sclerosis [3]. Researchers selecting an alternative compound risk investing in a tool that cannot reliably translate from biochemical inhibition to physiologically meaningful outcomes.

ZK824859 Quantitative Differentiation Evidence: Potency, Selectivity, and In Vivo Efficacy Compared to Analogs


Human uPA Potency and Selectivity: ZK824859 vs. UK122 Head-to-Head Comparison

ZK824859 demonstrates approximately 2.5-fold greater potency against human uPA (IC50 = 79 nM) compared to UK122 (IC50 = 200 nM) in cell-free enzymatic assays [1][2]. Additionally, ZK824859 exhibits a more quantitatively defined selectivity window: it displays 20-fold selectivity for uPA over tPA (1580 nM) and 16.8-fold selectivity over plasmin (1330 nM) [1]. In contrast, UK122 shows IC50 values >100 μM for tPA, plasmin, thrombin, and trypsin, representing a >500-fold selectivity window that, while broad, lacks the intermediate resolution necessary for certain selectivity profiling applications [2]. For researchers requiring a compound with a moderate yet well-characterized selectivity margin against closely related serine proteases, ZK824859 provides a defined, reproducible profile.

uPA inhibition serine protease selectivity chemical probe validation

Intra-Series Potency Ranking: ZK824859 Outperforms ZK824190 in uPA Inhibition

Within the same benzylamine chemical series disclosed in the 2018 Bioorganic & Medicinal Chemistry Letters publication, ZK824859 (Compound 824859) demonstrates superior uPA inhibitory potency compared to the closely related analog ZK824190 [1]. ZK824859 inhibits human uPA with an IC50 of 79 nM, whereas ZK824190 exhibits an IC50 of 237 nM against the same target [1][2]. This approximately 3-fold difference in potency represents a meaningful differentiation for researchers requiring maximal target engagement at lower compound concentrations, particularly in cellular assays where achieving sufficient intracellular concentration may be limited by solubility or permeability constraints.

structure-activity relationship benzylamine uPA inhibitors lead optimization

Species-Specific Potency: Critical Consideration for Mouse Model Experimental Design

ZK824859 exhibits a pronounced species-dependent potency shift that must inform experimental design. Against human uPA, ZK824859 has an IC50 of 79 nM with 20-fold selectivity over tPA and 17-fold selectivity over plasmin [1]. However, against mouse uPA, potency decreases 5.2-fold (IC50 = 410 nM), and selectivity is largely lost (mouse tPA IC50 = 910 nM; mouse plasmin IC50 = 1600 nM) [1]. This species-specific pharmacology contrasts with many tool compounds that maintain conserved potency across species. The differential is critical for interpreting in vivo murine studies: the 50 mg/kg BID dose required for full disease prevention in the EAE model reflects this reduced mouse potency, whereas a hypothetical human-equivalent dose would be substantially lower [1].

species selectivity mouse uPA preclinical model translation

Oral Bioavailability: ZK824859 Enables Systemic Dosing While Many uPA Inhibitors Require Parenteral Administration

ZK824859 demonstrates promising oral bioavailability in rat, a property explicitly highlighted as a key optimization goal in the benzylamine series development [1]. While precise pharmacokinetic parameters (%F, Cmax, AUC) for ZK824859 are not disclosed in the primary publication, the compound's ability to achieve therapeutic exposure via oral gavage in the chronic EAE model (25-day BID dosing at 50 mg/kg) confirms functional oral absorption [1]. This contrasts sharply with many historical uPA inhibitors: UK122 has no published oral bioavailability data and is typically used in vitro [2]; B-428 and related benzo[b]thiophene-2-carboxamidines lack established oral PK [3]; and peptide-based inhibitors require parenteral administration [4]. For researchers conducting chronic in vivo studies, the oral route reduces handling stress, enables long-term dosing, and more closely models potential therapeutic regimens.

oral bioavailability pharmacokinetics in vivo dosing

Disease-Relevant In Vivo Efficacy: ZK824859 Validated in Acute and Chronic EAE Models

ZK824859 is one of the few uPA inhibitors with published, dose-dependent efficacy data in disease-relevant animal models. In a chronic mouse EAE model, oral administration of ZK824859 at 50 mg/kg BID for 25 days completely prevented disease development, while lower doses (25 mg/kg and 10 mg/kg BID) showed no significant effect on clinical scores [1]. Efficacy was also demonstrated in an acute EAE model, with the compound lowering clinical scores when dosed in both acute and chronic settings [1]. In contrast, UK122 has not been evaluated in any in vivo disease model; its reported activity is limited to in vitro cancer cell migration and invasion assays [2]. Similarly, most uPA inhibitors in the literature (e.g., B-428, amiloride analogs) lack any EAE or neuroinflammation model validation [3]. The EAE validation provides direct evidence of target engagement in a pathophysiologically relevant context, de-risking the compound for neuroinflammation and autoimmunity research applications.

experimental autoimmune encephalomyelitis multiple sclerosis model in vivo efficacy

Chemical Probe Validation: ZK824859 Demonstrates Target Engagement Specificity Through Dose-Dependent Phenotypic Rescue

The dose-response relationship observed in the chronic EAE study provides evidence of specific, on-target pharmacology rather than off-target effects. ZK824859 at 50 mg/kg BID completely prevented disease development, whereas 25 mg/kg and 10 mg/kg BID had no effect on clinical scores [1]. This sharp dose-response threshold is consistent with target engagement saturation kinetics and argues against non-specific anti-inflammatory or immunosuppressive effects that would typically show a more graded dose-response. The reduction in the incidence of limb weakness and paralysis at the effective dose further supports target-mediated protection [1]. This level of in vivo pharmacological validation is absent for most commercially available uPA inhibitors, including UK122, which has only been characterized in vitro for cytotoxicity and cell migration inhibition [2].

chemical probe validation phenotypic screening target engagement

Optimal Research Applications for ZK824859 Based on Quantitative Evidence


In Vivo Studies of uPA-Dependent Neuroinflammation in EAE Models of Multiple Sclerosis

ZK824859 is optimally suited for chronic in vivo studies in murine EAE models, where its oral bioavailability enables 25-day BID dosing without the confounding stress of repeated injections. The established dose-response (50 mg/kg effective; 25 mg/kg and 10 mg/kg ineffective) provides a clear experimental framework for target engagement studies [1]. Researchers should account for the 5.2-fold reduced potency against mouse uPA (IC50 = 410 nM) when designing dosing regimens and interpreting results relative to human enzyme potency [1].

Comparative Potency Studies Within the Benzylamine uPA Inhibitor Series

For structure-activity relationship (SAR) studies or lead optimization programs focused on benzylamine-based uPA inhibitors, ZK824859 serves as the high-potency reference compound. Its IC50 of 79 nM represents a 3-fold improvement over ZK824190 (IC50 = 237 nM), establishing a benchmark for evaluating newly synthesized analogs within the same chemical series [1][2].

Selectivity Profiling of Serine Protease Inhibitors with Defined Intermediate Selectivity

ZK824859 is appropriate for experimental systems where a moderate, well-characterized selectivity window is required. Unlike UK122, which shows >500-fold selectivity (IC50 >100 μM for off-target proteases) and may mask the biological consequences of residual tPA or plasmin activity, ZK824859 provides a defined 20-fold selectivity over tPA and 17-fold over plasmin [1][3]. This intermediate selectivity profile is valuable for dissecting the relative contributions of uPA, tPA, and plasmin in complex biological systems.

Chemical Probe Validation for uPA-Dependent Disease Mechanisms

As one of the few uPA inhibitors with published in vivo dose-response data in a disease-relevant model, ZK824859 is the preferred chemical probe for validating uPA-dependent hypotheses in neuroinflammation and autoimmunity. The sharp efficacy threshold (50 mg/kg effective vs. 25 mg/kg ineffective) supports on-target pharmacology and provides a validated experimental paradigm for target engagement confirmation [1].

Technical Documentation Hub

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